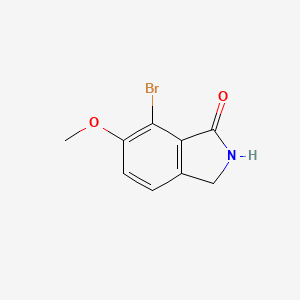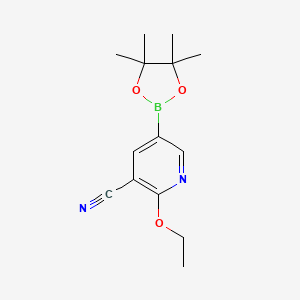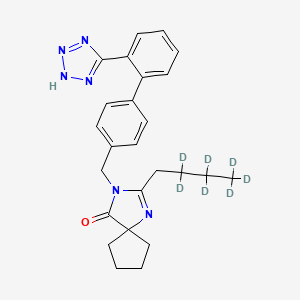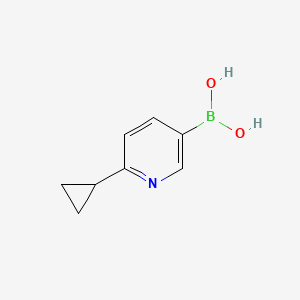
7-Bromo-6-methoxyisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methoxyisoindolin-1-one is a chemical compound with the CAS Number: 1226879-79-3 . It has a molecular weight of 242.07 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxyisoindolin-1-one can be analyzed using 3D visualization programs for structural models . The InChI code for this compound is 1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-6-methoxyisoindolin-1-one are not available, isoindolinone structures are often involved in various catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.07 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis Processes
7-Bromo-6-methoxyisoindolin-1-one and its derivatives have been synthesized through various chemical processes. Zlatoidský and Gabos (2009) describe the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via Reductive Amination of Schiff's Bases. This process involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Armengol et al. (2000) detail the production of Bromo-7-methoxyisoquinoline through Jackson's modification of the Pomeranz-Fritsch ring synthesis, suggesting a mechanism for the formation of the compound (Armengol, Helliwell, & Joule, 2000).
Biological Applications
The synthesized compounds often find applications in the biological and pharmaceutical fields. For example, Delgado et al. (2012) synthesized 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to marine Isoquinolinequinones, and evaluated their in vitro cytotoxic activity. These compounds demonstrated moderate to high potency against various human cancer cell lines, highlighting their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
7-bromo-6-methoxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBNXMGJUOTNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methoxyisoindolin-1-one | |
CAS RN |
1226879-79-3 |
Source


|
| Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)


![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

